molecular formula C11H12N2O2 B1601731 Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 30843-10-8

Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1601731
CAS No.: 30843-10-8
M. Wt: 204.22 g/mol
InChI Key: YEGVKIFGINGHKQ-UHFFFAOYSA-N
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Description

Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate ( 30843-10-8) is a heterocyclic compound with the molecular formula C 11 H 12 N 2 O 2 and a molecular weight of 204.22-204.23 g/mol . This compound features a pyrazolo[1,5-a]pyridine core substituted with a methyl group at position 2 and an ethyl ester at position 3, a scaffold noted for its versatility in medicinal chemistry . The pyrazolo[1,5-a]pyridine motif is a recognized isostere for indole, purine, and other azaindole cores and is valued for its high metabolic stability . It serves as a key building block in pharmaceutical research, particularly in the design and synthesis of compounds targeting enzymes like dihydroorotate dehydrogenase (DHODH) and various kinases implicated in areas such as cancer and viral infections . One effective synthetic route involves the cyclization of 1-aminopyridinium iodide with ethyl but-2-ynoate in the presence of potassium carbonate in anhydrous DMF, yielding the product with good efficiency . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)12-13-7-5-4-6-9(10)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGVKIFGINGHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512048
Record name Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30843-10-8
Record name Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclization of 1-Aminopyridinium Iodide and Ethyl But-2-ynoate

One effective synthetic route involves the reaction of 1-aminopyridinium iodide with ethyl but-2-ynoate in the presence of potassium carbonate in anhydrous N,N-dimethylformamide (DMF). The reaction is carried out at ambient temperature for approximately 72 hours. After completion, the reaction mixture is treated with a mixture of water, ethyl acetate, and hexane to precipitate the product, which is then isolated by filtration and washed with an ethyl acetate-hexane mixture (1:1 v/v). This method yields this compound with about 70% efficiency.

Parameter Details
Reactants 1-Aminopyridinium iodide, ethyl but-2-ynoate, potassium carbonate
Solvent Anhydrous N,N-dimethylformamide (DMF)
Temperature Ambient (approximately 20°C)
Reaction Time 72 hours
Work-up Addition of water/ethyl acetate/hexane, filtration, washing
Yield 70%
Reference US Patent Application US2015/246923 A1

Base-Catalyzed Cyclization and Esterification

Another approach, although described for a related pyrazolo-pyrimidine system, provides insight into base-catalyzed cyclization techniques applicable to pyrazolo[1,5-a]pyridine derivatives. This method involves reacting 3,3-dialkoxypropionate with formate under alkaline conditions to form an intermediate, which then undergoes acid-catalyzed cyclization with 3-methyl-5-aminopyrazole to yield the corresponding pyrazolo carboxylic ester. Subsequent hydrolysis affords the carboxylic acid derivative. While this method is primarily reported for pyrazolo[1,5-a]pyrimidine systems, its principles are adaptable to the synthesis of this compound analogs.

Step Description
Step 1 Reaction of 3,3-dialkoxypropionate with formate under alkaline conditions
Step 2 Acid-catalyzed cyclization with 3-methyl-5-aminopyrazole
Step 3 Hydrolysis of ester to carboxylic acid
Advantages Simple process, suitable for large-scale synthesis
Reference CN103896951A patent

Hydrolysis and Decarboxylation Routes (Related Compounds)

Though focused on related pyrazolo[1,5-a]pyridine carboxylic acids, these methods offer valuable preparative strategies:

  • Hydrolysis of ethyl esters with sodium hydroxide in ethanol under reflux for 6 hours, followed by acidification to precipitate the carboxylic acid.
  • Decarboxylation by refluxing esters in 40% aqueous sulfuric acid for extended periods (e.g., 18 hours), followed by neutralization and extraction.
  • Subsequent transformations such as reduction and oxidation steps can be employed to modify the carboxylic acid group for further functionalization.

These methods demonstrate the versatility of ester hydrolysis and decarboxylation in heterocyclic chemistry and can be adapted to this compound derivatives.

Reaction Type Conditions Outcome
Hydrolysis NaOH in EtOH, reflux, 6 h Conversion of ester to carboxylic acid
Decarboxylation 40% H2SO4 aqueous, reflux, 18 h Removal of carboxyl group
Reduction/Oxidation CDI activation, NaBH4 reduction, MnO2 oxidation Functional group transformations
Reference ChemicalBook synthesis notes

Comparative Table of Key Preparation Methods

Method Key Reactants/Conditions Yield (%) Notes Reference
Cyclization of 1-aminopyridinium iodide with ethyl but-2-ynoate in DMF 1-aminopyridinium iodide, ethyl but-2-ynoate, K2CO3, DMF, 20°C, 72 h 70 Ambient temperature, simple work-up
Base-catalyzed cyclization with 3-methyl-5-aminopyrazole 3,3-dialkoxypropionate, formate, alkali, acid catalyst Not specified Suitable for large-scale synthesis
Hydrolysis and decarboxylation (related compounds) NaOH in ethanol reflux, 40% H2SO4 reflux, acid/base work-up Up to 91 (for related acid) Multi-step, includes reduction/oxidation

Research Findings and Analysis

  • The cyclization approach using 1-aminopyridinium iodide and ethyl but-2-ynoate in DMF is notable for its relatively high yield (70%) and operational simplicity, making it a preferred method in laboratory-scale synthesis.
  • The base-catalyzed cyclization method described in patent CN103896951A, although applied to pyrazolo[1,5-a]pyrimidine derivatives, offers a strategic synthetic route that can be adapted for pyrazolo[1,5-a]pyridine systems. Its design emphasizes scalability and straightforward processing.
  • Hydrolysis and decarboxylation methods are well-established for modifying ester functionalities and preparing related carboxylic acids, providing flexibility in downstream chemical transformations.
  • Reaction conditions such as temperature, solvent choice, and reaction time critically influence yield and purity, with ambient temperature and anhydrous conditions favoring cleaner cyclization reactions.
  • The use of potassium carbonate as a mild base in DMF avoids harsh conditions and side reactions, contributing to the method's efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions are carried out using reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyridine Core

The biological and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on substituent patterns. Key analogues include:

Compound Substituents Molecular Weight Key Findings
Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate (Target) -CH₃ (position 2), -COOEt (position 3) 206.22 g/mol Improved metabolic stability due to methyl group; used in DHODH inhibition .
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate -Br (position 5), -COOEt (position 3) 269.09 g/mol Bromine enhances electrophilicity; potential for cross-coupling reactions.
Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate -Cl (position 5), -CH₃ (position 7), -COOEt (position 3) 240.68 g/mol Chlorine and methyl groups synergize for improved enzyme inhibition (13% yield).
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate -OH (position 5), -COOEt (position 3) 206.20 g/mol Hydroxyl group increases solubility but reduces membrane permeability.
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate -Br (position 4), -COOEt (position 3) 269.09 g/mol Bromine at position 4 alters regioselectivity in further functionalization.

Key Observations :

  • Halogenation (Br, Cl) at positions 4 or 5 enhances reactivity for cross-coupling but may reduce solubility .
  • Hydroxyl groups improve solubility but require protection during synthesis .

Core Heterocycle Modifications

Replacing the pyridine ring with other heterocycles significantly alters bioactivity:

Compound Core Structure Key Features
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine Broader kinase inhibition profile due to pyrimidine’s hydrogen-bonding capacity.
Ethyl imidazo[1,5-a]pyridine-3-carboxylate Imidazo[1,5-a]pyridine Enhanced antiviral activity; used in HIV-1 reverse transcriptase inhibition.
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Isoxazole-fused pyrazolo[1,5-a]pyridine Dual heterocyclic system improves antitumor activity via isoxazole’s pharmacophore.

Key Observations :

  • Pyrimidine cores (vs. pyridine) increase hydrogen-bonding interactions, critical for kinase inhibition .
  • Isoxazole incorporation expands biological activity, particularly in oncology .

Biological Activity

Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C11H12N2O2C_{11}H_{12}N_2O_2 and a molecular weight of 204.23 g/mol. Its structure features a pyrazolo-pyridine core, which is pivotal for its biological interactions. The presence of the carboxylate ester functional group enhances its reactivity and potential therapeutic applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest it may modulate pathways involved in inflammation, potentially through the inhibition of specific enzymes or signaling molecules associated with inflammatory responses.

The biological activity of this compound is believed to be linked to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes that play critical roles in inflammatory pathways.
  • Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation modulation.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various pyrazole derivatives, this compound was found to exhibit notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating strong potential for further development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound utilized an animal model of induced inflammation. Results showed a significant reduction in inflammatory markers when treated with this compound compared to control groups. This suggests its potential utility in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Compound NameMolecular FormulaBiological Activity
This compoundC₁₁H₁₂N₂O₂Antimicrobial properties
Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylateC₁₁H₁₂N₂O₂Anti-inflammatory effects
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterC₁₁H₁₂N₂O₂Under investigation for various activities

Q & A

Advanced Research Question

  • Molecular docking : Identifies binding poses in enzyme active sites (e.g., human dihydroorotate dehydrogenase) .
  • DFT calculations : Optimize transition states for cycloaddition reactions, correlating HOMO/LUMO gaps with reaction rates .
    Validation : Compare computed 1H^1H NMR shifts (GIAO method) with experimental data to refine force fields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate

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